molecular formula C14H9N2NaO B2811529 Sodium 2-phenylquinazolin-4-olate CAS No. 454422-23-2

Sodium 2-phenylquinazolin-4-olate

Cat. No.: B2811529
CAS No.: 454422-23-2
M. Wt: 244.229
InChI Key: UMBQEQROAXDVFN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-phenylquinazolin-4-olate is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This compound is known for its diverse applications in medicinal chemistry and its potential as a pharmacological agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-phenylquinazolin-4-olate typically involves the oxidative condensation of 2-aminobenzamides and benzyl alcohols. This reaction is often carried out under solvent- and transition metal-free conditions, using t-BuONa as a base and oxygen as a green oxidant. The reaction is conducted at 120°C for 24 hours, yielding the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of environmentally benign pathways and green chemistry principles is emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-phenylquinazolin-4-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which are valuable intermediates in medicinal chemistry and pharmaceutical applications .

Scientific Research Applications

Sodium 2-phenylquinazolin-4-olate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 2-phenylquinazolin-4-olate involves its interaction with specific molecular targets and pathways. It acts by inhibiting key enzymes and proteins involved in cellular processes. For example, it can inhibit quorum sensing transcriptional regulators in bacteria, thereby reducing biofilm formation and virulence . In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4-one: A closely related compound with similar pharmacological properties.

    Quinazoline-4(3H)-one: Another derivative with diverse biological activities.

    2,3-Disubstituted-4(3H)-quinazolinone: Known for its antimicrobial and anticancer properties.

Uniqueness

Sodium 2-phenylquinazolin-4-olate stands out due to its unique combination of properties, including high stability, ease of synthesis, and broad-spectrum biological activities. Its ability to inhibit biofilm formation and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

sodium;2-phenylquinazolin-4-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O.Na/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10;/h1-9H,(H,15,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBQEQROAXDVFN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N2NaO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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